molecular formula C13H7ClF3N3O B2868717 6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine CAS No. 928337-00-2

6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine

Cat. No.: B2868717
CAS No.: 928337-00-2
M. Wt: 313.66
InChI Key: UOWNIZQQIBFCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine (CAS 928337-00-2) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound belongs to the imidazo[1,2-b]pyridazine class of heterocycles, which are recognized as privileged structures for developing potent kinase inhibitors . Its primary research application lies as a key synthetic intermediate in the exploration of novel therapeutics targeting oncogenic kinases. Recent scientific studies highlight the significant potential of imidazo[1,2-b]pyridazine derivatives as potent inhibitors of FLT3 kinase, a critical drug target in Acute Myeloid Leukemia (AML) . Researchers have identified such compounds with nanomolar inhibitory activity against both FLT3-ITD and FLT3-D835Y mutant kinases, demonstrating high potency and selectivity in biochemical and cellular assays . The molecular structure incorporates a chloro group and a 3-(trifluoromethoxy)phenyl moiety, which are common features that facilitate further derivatization and enhance binding interactions with enzyme active sites. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be conducted by qualified professionals in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

6-chloro-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3N3O/c14-11-4-5-12-18-7-10(20(12)19-11)8-2-1-3-9(6-8)21-13(15,16)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWNIZQQIBFCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C3N2N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₃H₇ClF₃N₃O
  • Molecular Weight : 313.66 g/mol
  • CAS Number : 928337-00-2
  • Purity : ≥ 96%

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing significant antiproliferative effects against certain cancer cell lines and activity against parasitic infections.

Antiproliferative Activity

One of the most notable findings regarding this compound is its antiproliferative activity. In vitro studies have shown that it exhibits submicromolar activity against the trypomastigote form of Trypanosoma brucei with an effective concentration (EC50) of 0.38 µM, outperforming some reference drugs such as fexinidazole (EC50 = 1.4 µM) . However, its solubility issues in culture media limited comprehensive cytotoxicity assessments against other cell lines like HepG2 (CC50 > 7.8 µM) .

The mechanism of action for this compound is primarily linked to its ability to disrupt cellular processes in targeted pathogens and cancer cells. The imidazo[1,2-b]pyridazine scaffold is known for its potential to inhibit specific enzymes and pathways critical for cell proliferation and survival.

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Antiparasitic Activity :
    • In a study assessing various compounds against Leishmania donovani, this compound demonstrated activity against both the promastigote and axenic amastigote forms, although it showed diminished effectiveness compared to other tested agents .
  • Cancer Cell Lines :
    • The compound was tested on multiple cancer cell lines including SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma). Results indicated moderate to potent antiproliferative effects, with IC50 values comparable to established chemotherapeutics .

Pharmacokinetics and Toxicology

The pharmacokinetic profile suggests that the compound is moderately soluble, which may affect its bioavailability. Notably:

  • Solubility : Approximately 0.006 mg/ml.
  • Absorption : High gastrointestinal absorption predicted.
  • Blood-Brain Barrier Penetration : Yes.

Toxicological evaluations indicate potential cytotoxicity at higher concentrations, necessitating careful dosing in therapeutic applications.

Summary of Findings

PropertyValue
EC50 (T. brucei) 0.38 µM
CC50 (HepG2) >7.8 µM
Solubility 0.006 mg/ml
Bioavailability Score 0.55
BBB Penetration Yes

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The imidazo[1,2-b]pyridazine scaffold is highly versatile, allowing modifications at positions 3, 6, and 6. Below is a comparison of key derivatives:

Compound Name Substitutions Key Targets/Activities IC50/Ki Values References
6-Chloro-3-(3-(trifluoromethoxy)phenyl) Cl (C6), 3-(trifluoromethoxy)phenyl (C3) FLT3-ITD inhibition, antiplasmodial Not explicitly reported
6b (N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide) 6-phenoxy, 3-(trifluoromethyl)benzamide VEGFR2 kinase inhibition IC50 = 7.1 nM (VEGFR2)
33m (6-Chloro-3-(4-(trifluoromethoxy)phenyl)-N-(4-pyrrolidinylsulfonylphenyl) Cl (C6), 4-(trifluoromethoxy)phenyl (C3), sulfonamide (C8) FLT3-ITD inhibition MS: m/z = 538.2 [M + H]+
10 (3-(pyridin-4-yl)-6-(3-(trifluoromethoxy)phenyl)) Pyridin-4-yl (C3), 3-(trifluoromethoxy)phenyl (C6) Antiplasmodial (improved solubility vs. parent) Recrystallization yield: 68%
TP-3654 (PIM kinase inhibitor) 3-(trifluoromethyl)phenyl (C3), trans-cyclohexylpropan-2-ol (C6) PIM-1/2/3 kinase inhibition Ki = 0.5–1.0 nM
Key Observations:
  • Position 3 Modifications : The 3-(trifluoromethoxy)phenyl group in the target compound enhances lipophilicity and target binding, similar to 3-(trifluoromethyl)benzamide in 6b . However, replacing it with pyridin-4-yl (10 ) improves aqueous solubility, critical for antiplasmodial activity .
  • Position 6 Chlorine: The chlorine atom at C6 is conserved in FLT3-ITD inhibitors (e.g., 33m) but replaced with phenoxy groups in VEGFR2 inhibitors (6b), highlighting its role in kinase selectivity .
  • C8 Functionalization : Sulfonamide groups (e.g., 33m ) improve pharmacokinetic properties but may reduce solubility compared to benzamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.